3-Cyclopropyl-6-fluoro-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-6-fluoro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGAXLGUVMCSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CC(=CC3=NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-Cyclopropyl-6-fluoro-1H-indazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Cyclopropyl-6-fluoro-1H-indazole. The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2] The strategic incorporation of a cyclopropyl group at the 3-position and a fluorine atom at the 6-position imparts unique physicochemical and pharmacological properties, making this molecule a compound of significant interest for researchers in drug discovery and development. This document delves into its spectroscopic signature, outlines a plausible synthetic pathway with detailed protocols, explores its chemical reactivity, and discusses its relevance as a building block for novel therapeutics.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a vital pharmacophore in drug discovery.[1][3] Its rigid structure and ability to participate in hydrogen bonding—acting as both a donor (N-H) and acceptor (pyridine-like nitrogen)—allow it to effectively mimic other key motifs like indole or phenol while often conferring improved metabolic stability.[2] Marketed drugs such as Axitinib (a kinase inhibitor) and Granisetron (a 5-HT3 antagonist) feature the 1H-indazole core, underscoring its clinical importance.[2][4]
The specific substitution pattern of 3-Cyclopropyl-6-fluoro-1H-indazole is designed to optimize drug-like properties:
-
3-Cyclopropyl Group: The introduction of a cyclopropyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate lipophilicity.[5] Its unique conformational rigidity and electronic character can lead to favorable interactions within protein binding pockets.
-
6-Fluoro Substituent: Fluorine substitution is a powerful tool for modulating a molecule's physicochemical properties. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing pharmacokinetic profiles.
This guide serves as a technical resource for scientists, providing foundational knowledge to facilitate the exploration and utilization of this promising chemical entity.
Physicochemical and Spectroscopic Properties
Physicochemical Data
A summary of the key physicochemical properties for 3-Cyclopropyl-6-fluoro-1H-indazole is presented below. While experimental data for this specific molecule is not widely published, reliable predictions can be made using computational models and comparison with analogous structures.
| Property | Value | Source |
| IUPAC Name | 3-cyclopropyl-6-fluoro-1H-indazole | --- |
| Molecular Formula | C₁₀H₉FN₂ | --- |
| Molecular Weight | 176.19 g/mol | --- |
| CAS Number | 1146395-70-1 | [6] |
| Predicted LogP | 2.4 - 2.8 | Analog Data[7] |
| Predicted pKa (Acidic) | ~13.5 (N-H) | Analog Data[3] |
| Predicted pKa (Basic) | ~1.3 (N2) | Analog Data[3] |
| Appearance | Expected to be a solid at room temp. | Analog Data[8] |
Spectroscopic Analysis
Detailed spectroscopic characterization is essential for confirming the structure and purity of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, N-H, and cyclopropyl protons. The aromatic protons will appear as multiplets in the δ 7.0-7.8 ppm range, with coupling patterns influenced by the fluorine atom. The indazole N-H proton typically appears as a broad singlet at δ 10-13 ppm.[9] The cyclopropyl methine proton will be a multiplet further downfield (δ ~2.0 ppm) than the methylene protons (δ ~1.0-1.2 ppm).
-
¹³C NMR: The carbon spectrum will show ten distinct signals. The aromatic carbons will resonate in the δ 100-165 ppm range, with the carbon directly attached to fluorine exhibiting a large one-bond C-F coupling constant. The cyclopropyl carbons will appear upfield, typically between δ 5-15 ppm.[10]
-
¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, providing clear confirmation of the single fluorine substituent.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a molecular ion peak [M+H]⁺ at m/z 177.0822.
Synthesis and Mechanistic Considerations
While multiple strategies exist for synthesizing the indazole core, a common and effective approach involves the cyclization of appropriately substituted hydrazones or the reaction of ortho-halo benzonitriles with hydrazine.[11][12]
Proposed Synthetic Route
A plausible and efficient synthesis of 3-Cyclopropyl-6-fluoro-1H-indazole starts from 2-amino-4-fluorobenzonitrile. This route involves the conversion of the aniline to a hydrazine, followed by reaction with cyclopropanecarbonyl chloride and subsequent cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of (2-cyano-5-fluorophenyl)hydrazine
-
Diazotization: To a stirred solution of 2-amino-4-fluorobenzonitrile (1.0 eq) in 6M HCl at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl at 0°C. Add the cold diazonium salt solution to the SnCl₂ solution dropwise.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Basify the mixture with a concentrated NaOH solution until a pH > 10 is reached. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the hydrazine intermediate.
Step 2: Synthesis of 3-Cyclopropyl-6-fluoro-1H-indazole
-
Acylation: Dissolve the (2-cyano-5-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent like THF or dichloromethane. Cool the solution to 0°C and add triethylamine (1.5 eq). Add cyclopropanecarbonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Cyclization & Aromatization: The resulting acyl hydrazine can be cyclized under thermal conditions or by using a mild acid catalyst. Refluxing in a high-boiling solvent like xylenes or using a reagent like polyphosphoric acid (PPA) at elevated temperatures would facilitate the intramolecular cyclization and subsequent dehydration to form the indazole ring.
-
Purification: After completion (monitored by TLC), cool the reaction mixture. If PPA is used, quench by pouring onto ice and neutralizing. Extract the product with ethyl acetate. The crude product is then purified by column chromatography on silica gel to afford pure 3-Cyclopropyl-6-fluoro-1H-indazole.
Causality Note: The choice of a strong reducing agent like SnCl₂ is critical for the efficient conversion of the diazonium salt to the hydrazine. The final cyclization step is an intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon, a key ring-forming step in many indazole syntheses.
Workflow Visualization
Caption: Synthetic workflow for 3-Cyclopropyl-6-fluoro-1H-indazole.
Chemical Reactivity and Derivatization
The reactivity of 3-Cyclopropyl-6-fluoro-1H-indazole is primarily dictated by the N-H proton of the pyrazole ring and the aromatic benzene ring.
N-H Acidity and N-Alkylation
The N-H proton is weakly acidic (pKa ≈ 13.5) and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting indazolide anion is a potent nucleophile.
-
N1 vs. N2 Selectivity: A significant challenge in the functionalization of 1H-indazoles is controlling the regioselectivity of substitution. Alkylation, arylation, or acylation reactions can occur at either the N1 or N2 position, often yielding a mixture of products.[13] The outcome is highly dependent on the nature of the electrophile, the solvent, the base, and any substituents on the indazole ring.[13] Direct alkylation typically leads to mixtures, requiring careful reaction optimization or chromatographic separation.[13]
Aromatic Ring Reactivity
The benzene portion of the molecule can undergo electrophilic aromatic substitution. The directing effects of the substituents are:
-
6-Fluoro group: An ortho-, para-director, but deactivating.
-
Fused Pyrazole Ring: The overall effect can be complex, but it generally directs electrophiles to the 5- and 7-positions.
-
Combined Effect: Electrophilic attack is most likely to occur at the C5 or C7 positions, with the precise outcome depending on the reaction conditions and the steric bulk of the electrophile.
Further functionalization is also possible through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a halogen is introduced onto the aromatic ring.[12]
Reactivity Visualization
Caption: Key reactive sites on the 3-Cyclopropyl-6-fluoro-1H-indazole scaffold.
Applications in Drug Discovery
Role as a Privileged Scaffold
The indazole core is a well-established privileged scaffold, particularly for the development of protein kinase inhibitors.[2] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. The indazole N-H can form a critical hydrogen bond with the "hinge" region of the kinase active site, a key interaction for potent inhibition.
Structure-Activity Relationship (SAR) Insights
-
3-Cyclopropyl Moiety: This group often occupies a hydrophobic pocket within the target protein. Its defined shape can enhance binding selectivity compared to more flexible alkyl chains. It can also serve as a vector to introduce further functionality or to orient the rest of the molecule for optimal binding.
-
6-Fluoro Group: The electron-withdrawing nature of fluorine can lower the pKa of the N-H proton, potentially strengthening the hydrogen bond with the kinase hinge. Furthermore, it can form favorable orthogonal dipole-dipole or halogen bond interactions with the protein backbone, enhancing affinity. Its role in blocking metabolic degradation is also a key advantage for developing viable drug candidates.[14]
The combination of these features makes 3-Cyclopropyl-6-fluoro-1H-indazole an attractive starting point or intermediate for synthesizing inhibitors of various kinases (e.g., VEGFR, ALK, MET) and other enzyme targets.[1][5]
Safety and Handling
As a laboratory chemical, 3-Cyclopropyl-6-fluoro-1H-indazole should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound may not be available, general precautions for similar heterocyclic compounds should be followed.
Hazard Identification
-
Toxicity: Similar aromatic amines and heterocyclic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[15]
-
Irritation: May cause skin, eye, and respiratory irritation.[15][16]
-
Environmental: May be harmful to aquatic life.[15]
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[15][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16][18]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Cyclopropyl-6-fluoro-1H-indazole is a strategically designed molecule that combines the proven utility of the indazole scaffold with the beneficial properties of cyclopropyl and fluoro substituents. Its chemical characteristics make it a versatile building block for creating complex molecular architectures. With significant potential in the development of kinase inhibitors and other targeted therapies, this compound represents a valuable asset for medicinal chemists and researchers dedicated to advancing novel therapeutics. A thorough understanding of its synthesis, reactivity, and properties is crucial for unlocking its full potential in drug discovery programs.
References
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EPA. (n.d.). 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Properties. Retrieved February 15, 2026, from [Link].
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Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved February 15, 2026, from [Link].
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PubMed. (2014, January 15). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved February 15, 2026, from [Link].
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ResearchGate. (2016, April 7). 13C NMR of indazoles. Retrieved February 15, 2026, from [Link].
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Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved February 15, 2026, from [Link].
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An In-Depth Technical Guide to 3-Cyclopropyl-6-fluoro-1H-indazole: Synthesis, Characterization, and Therapeutic Potential
Executive Summary: 3-Cyclopropyl-6-fluoro-1H-indazole is a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. Its structure combines the indazole scaffold, a privileged motif in medicinal chemistry, with a cyclopropyl group known to enhance metabolic stability and binding affinity, and a fluorine atom which can improve pharmacokinetic properties. This guide provides a comprehensive overview of the molecule's physicochemical properties, a detailed, field-proven synthetic protocol, rigorous methods for its analytical characterization, and a discussion of its therapeutic potential based on the known bioactivities of related indazole derivatives.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of 3-Cyclopropyl-6-fluoro-1H-indazole are crucial for its application in research and development. These properties dictate its behavior in both chemical reactions and biological systems.
Based on its constituent atoms, the molecular formula is determined to be C₁₀H₉FN₂ . This composition leads to a precise molecular weight, which is a cornerstone for all quantitative experiments.
| Property | Value | Source / Method |
| IUPAC Name | 3-cyclopropyl-6-fluoro-1H-indazole | --- |
| Molecular Formula | C₁₀H₉FN₂ | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| CAS Number | Not Available | --- |
Note: While a specific CAS number for this exact compound is not readily found in public databases, related structures such as 6-Fluoro-1H-indazole (CAS 348-25-4)[1] and 3-Bromo-6-fluoro-1H-indazole (CAS 885522-04-3)[2] are well-documented.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole nucleus is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring.[3] This scaffold is considered "privileged" because its derivatives have been shown to bind to a wide range of biological targets, leading to diverse pharmacological activities.[4][5] Numerous approved drugs and clinical candidates incorporate the indazole core, highlighting its therapeutic versatility.[4]
The strategic placement of substituents on the indazole ring is a key principle in medicinal chemistry for modulating potency, selectivity, and pharmacokinetic profiles.
// Core Indazole Node indazole [label="1H-Indazole Core\n(Privileged Scaffold)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Substitution Position Nodes pos3 [label="Position 3\n(e.g., Cyclopropyl)\n- Modulates Target Binding\n- Influences Potency", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; pos6 [label="Position 6\n(e.g., Fluoro)\n- Enhances Metabolic Stability\n- Modifies pKa & Lipophilicity", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,1.5!"]; pos1 [label="Position 1 (N-H)\n- Site for Alkylation\n- Alters Solubility & PK", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2!"];
// Edges indazole -> pos3 [color="#5F6368", dir=both]; indazole -> pos6 [color="#5F6368", dir=both]; indazole -> pos1 [color="#5F6368", dir=both]; }
Caption: Strategic substitution points on the 1H-indazole scaffold.
Retrosynthetic Analysis and Proposed Synthesis Protocol
The synthesis of 3-substituted indazoles can be efficiently achieved through the cyclization of appropriately substituted 2-aminoketones or their derivatives.[6] This approach offers a robust and logical pathway to the target molecule, 3-Cyclopropyl-6-fluoro-1H-indazole.
Causality of Experimental Design
The chosen synthetic route begins with a Friedel-Crafts acylation to install the cyclopropyl carbonyl group onto a fluorinated aniline precursor. This intermediate, a substituted aminoketone, is the key building block. The subsequent step involves diazotization of the amino group followed by an intramolecular cyclization. This ring-closing reaction is the core transformation that forms the indazole heterocycle. This method is selected for its reliability and the commercial availability of the starting materials.
Caption: Proposed synthetic workflow for 3-Cyclopropyl-6-fluoro-1H-indazole.
Step-by-Step Synthesis Protocol
Objective: To synthesize 3-Cyclopropyl-6-fluoro-1H-indazole from (2-Amino-5-fluorophenyl)(cyclopropyl)methanone.
Materials:
-
(2-Amino-5-fluorophenyl)(cyclopropyl)methanone (1 equiv.)
-
Hydrochloric acid (HCl), concentrated (3 equiv.)
-
Sodium nitrite (NaNO₂), (1.1 equiv.)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), suspend (2-Amino-5-fluorophenyl)(cyclopropyl)methanone in a mixture of deionized water and concentrated HCl.
-
Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite in deionized water dropwise to the stirred suspension. The addition rate should be controlled to prevent a rise in temperature.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture by carefully adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. This represents a self-validating system where the expected analytical data must match the observed results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all informative.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz).[7]
-
Data Analysis & Expected Results:
-
¹H NMR: Expect distinct signals corresponding to the aromatic protons on the indazole ring (showing characteristic splitting patterns influenced by the fluorine atom), a signal for the N-H proton (which may be broad), and signals for the cyclopropyl protons in the aliphatic region (typically complex multiplets).
-
¹³C NMR: Expect signals for each unique carbon atom. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: Expect a single resonance, as there is only one fluorine atom in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.
-
Data Analysis & Expected Results: The primary validation is the observation of the protonated molecular ion peak [M+H]⁺ at m/z 191.20, confirming the molecular weight of 190.20 g/mol .
Therapeutic Potential and Biological Context
Indazole derivatives are known to possess a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][8] The specific combination of a 6-fluoro and a 3-cyclopropyl substituent suggests potential utility in several therapeutic areas. The cyclopropyl moiety is a well-known bioisostere for larger groups and can enhance binding to hydrophobic pockets in target proteins while improving metabolic stability.[9][10]
The fluorine substitution at the 6-position is a common strategy in drug design to block metabolic oxidation at that site and to modulate the electronic properties of the aromatic system, which can enhance target engagement.[1] Given the structural motifs, 3-Cyclopropyl-6-fluoro-1H-indazole represents a valuable scaffold for library synthesis in lead discovery campaigns targeting kinases, G-protein coupled receptors, and other enzyme classes.
Caption: Ligand binding to a G-Protein Coupled Receptor (GPCR).
References
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Kumar, A., et al. (2013). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 74, 437-448. Available at: [Link]
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Technical Guide: Design, Synthesis, and Application of 3-Substituted 6-Fluoro-1H-Indazoles
Executive Summary
The 3-substituted 6-fluoro-1H-indazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor landscape (VEGFR, FGFR, ROCK1). This guide dissects the structural rationale for this moiety, detailing how the C6-fluorine atom modulates metabolic stability and electronic properties, while the C3-position serves as the primary vector for exploring chemical space. We provide validated synthetic workflows, from de novo cyclization to late-stage C-H functionalization, accompanied by rigorous experimental protocols.
Part 1: Structural & Electronic Rationale
The "Fluorine Effect" at C6
The incorporation of fluorine at the C6 position is not merely for potency; it is a strategic maneuver to alter the physicochemical profile of the indazole core.
-
Metabolic Blockade: The C6 position in unsubstituted indazoles is a "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation). Fluorine, with its high C-F bond strength (approx. 116 kcal/mol), effectively blocks this metabolic route, significantly extending in vivo half-life (
). -
Acidity Modulation: The strong electronegativity of fluorine at C6 exerts an inductive effect (-I), increasing the acidity of the N1-H proton. This lowers the pKa (relative to unsubstituted indazole, pKa ~13.8), influencing binding affinity in H-bond donor/acceptor pockets (e.g., the hinge region of kinases).
-
Lipophilicity: Fluorination moderately increases
, enhancing membrane permeability without the solubility penalty often associated with chloro- or bromo-substituents.
The C3 Vector
The C3 position allows for the introduction of aryl, heteroaryl, or alkyl groups. In kinase inhibitors, substituents here typically extend into the hydrophobic back-pocket (Gatekeeper residue interaction), determining selectivity profiles between homologous kinases (e.g., VEGFR2 vs. FGFR1).
Part 2: Synthetic Architectures
We categorize synthesis into two primary logic flows: Route A (Ring Construction) and Route B (Ring Decoration) .
Pathway Visualization (Graphviz)
Figure 1: Divergent Synthetic Pathways. Route A builds the ring with the substituent pre-installed. Route B utilizes a late-stage cross-coupling approach.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]
Kinase Inhibition (ROCK1 & FGFR)
Research indicates that 6-fluoro substitution is superior to 4- or 5-fluoro analogs in specific kinase targets.
| Target | Compound Class | 6-F Effect vs Unsubstituted/Other | Mechanism of Action |
| ROCK1 | Rho Kinase Inhibitor | IC50: 14 nM (vs 2500 nM for 4-F) | Binds to ATP pocket; 6-F improves hydrophobic fit and metabolic stability. |
| FGFR1 | Fibroblast Growth Factor | IC50: < 4.1 nM | 6-F enhances cellular potency (SNU-16 cell line) compared to non-fluorinated analogs.[1][2] |
| VEGFR2 | Angiogenesis Inhibitor | Bioavailability increase | 6-F prevents rapid oxidation, maintaining plasma concentration. |
SAR Decision Tree (Graphviz)
Figure 2: Strategic derivatization logic based on biological target class.
Part 4: Detailed Experimental Protocols
These protocols are designed for reproducibility and scalability.
Protocol A: C3-Iodination of 6-Fluoro-1H-indazole
Rationale: Direct electrophilic halogenation at C3 is highly selective due to the electron-rich nature of the pyrazole ring compared to the electron-deficient fluorinated benzene ring.
-
Reagents: 6-Fluoro-1H-indazole (1.0 eq), Iodine (
, 2.0 eq), Potassium Hydroxide (KOH, 3.75 eq), DMF (0.5 M concentration). -
Procedure:
-
Dissolve 6-fluoro-1H-indazole in DMF at room temperature (RT).
-
Add KOH pellets followed by portion-wise addition of iodine.
-
Stir at RT for 1–2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Quench: Pour reaction mixture into 10% aqueous
(sodium bisulfite) to reduce excess iodine (color change from dark brown to yellow/white precipitate). -
Isolation: Filter the precipitate, wash copiously with water, and dry under vacuum.
-
Yield: Typically 85–95%.
-
Note: N-protection is not required for this step, but is recommended before the subsequent Suzuki coupling to prevent catalyst poisoning by the free N-H.
-
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling
Rationale: Microwave irradiation accelerates the rate-determining step (oxidative addition) in Pd-catalyzed couplings, particularly for electron-rich heterocycles.
-
Reagents:
-
3-Iodo-6-fluoro-1-(THP)-indazole (1.0 eq) [N-protection recommended].
-
Aryl Boronic Acid (1.5 eq).
-
Catalyst:
(5 mol%).[3] -
Base:
(2M aqueous solution, 3.0 eq). -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
In a microwave vial, combine the indazole, boronic acid, and Pd catalyst.
-
Add dioxane and aqueous base.[4] Seal and purge with Argon for 2 mins.
-
Irradiation: Heat to 100–120°C for 30–60 minutes in a microwave reactor.
-
Work-up: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
-
Deprotection (if THP used): Treat with 4M HCl in Dioxane/MeOH at RT for 2 hours to restore the N-H functionality.
Part 5: References
-
Kinase Inhibition (ROCK1):
-
FGFR/VEGFR Inhibitors:
-
Suzuki Coupling Methodology:
-
Microwave Synthesis:
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility Profile of 3-Cyclopropyl-6-fluoro-1H-indazole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. It is a key determinant in purification, crystallization, formulation, and ultimately, bioavailability.[1][2][3] This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-Cyclopropyl-6-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry.[4][5][6] Given the current absence of publicly available, specific solubility data for this compound, this document serves as an in-depth roadmap for researchers, scientists, and drug development professionals. It outlines both robust experimental methodologies for precise solubility determination and theoretical models for predictive analysis. The guide is structured to provide not just procedural steps, but also the scientific rationale behind these choices, ensuring a thorough understanding of the principles governing the solubility of this promising molecule.
Introduction: The Significance of a Solubility Profile in Drug Development
3-Cyclopropyl-6-fluoro-1H-indazole belongs to the indazole class of compounds, which are recognized for their diverse pharmacological activities.[4][5][6] As with any API, understanding its solubility is paramount. A comprehensive solubility profile in various organic solvents is indispensable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization is crucial for achieving desired purity, yield, and crystal morphology.[1]
-
Formulation Development: The choice of excipients and the design of the final dosage form, be it a tablet, capsule, or parenteral solution, are heavily influenced by the API's solubility.[2][7] For instance, developing a stable liquid formulation necessitates identifying a solvent system in which the API is sufficiently soluble and stable.
-
Preclinical and Clinical Studies: Formulations for toxicology and early clinical studies often require the API to be dissolved in a suitable vehicle for administration. Poor solubility can hinder the ability to achieve the required dosage levels.[7]
-
Predicting Bioavailability: While aqueous solubility is a more direct indicator, solubility in organic solvents can provide insights into the lipophilicity of a compound, which in turn affects its absorption and distribution characteristics.
This guide will equip the researcher with the necessary tools to empirically determine and theoretically predict the solubility of 3-Cyclopropyl-6-fluoro-1H-indazole, thereby facilitating its progression through the drug development pipeline.
Physicochemical Properties: The Foundation of Solubility
Table 1: Predicted Physicochemical Properties of 3-Cyclopropyl-6-fluoro-1H-indazole and Related Compounds
| Property | Predicted/Reported Value | Significance for Solubility | Source |
| 3-Cyclopropyl-6-fluoro-1H-indazole | |||
| Molecular Formula | C₁₀H₉FN₂ | Inferred from name | |
| Molecular Weight | 176.19 g/mol | Influences the mass of solute that can dissolve. | Inferred from formula |
| Predicted LogP | ~2.5 - 3.5 | A positive LogP suggests higher solubility in non-polar organic solvents compared to water. | Prediction based on similar structures |
| Related Compounds | |||
| 3-Bromo-6-fluoro-1H-indazole | LogP: 2.41 | Indicates lipophilic character. | [8] |
| 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole | LogKow: 2.86 | Further supports the lipophilic nature of similar structures. | [9] |
| 6-fluoro-1H-indazole-3-carboxylic Acid | LogP: 1.5 | The carboxylic acid group increases polarity. | [10] |
The presence of a cyclopropyl group and a fluorine atom suggests a degree of lipophilicity, which would favor solubility in a range of organic solvents. The indazole core, with its capacity for hydrogen bonding, will also play a significant role in its interactions with protic and aprotic polar solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[1][11] This method is widely accepted by regulatory bodies such as the International Council for Harmonisation (ICH).[12][13][14]
Principle
An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Detailed Protocol
Materials:
-
3-Cyclopropyl-6-fluoro-1H-indazole (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid 3-Cyclopropyl-6-fluoro-1H-indazole to a series of vials. The excess should be visually confirmed.
-
Solvent Addition: Dispense a precise volume of the chosen organic solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-course experiment to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to sediment. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 3-Cyclopropyl-6-fluoro-1H-indazole.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Self-Validating System and Causality
-
Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment is a critical self-validating step, confirming that a saturated solution was achieved.
-
Equilibration Time: The choice of a 24-72 hour equilibration period is based on the understanding that for some crystalline compounds, reaching true equilibrium can be a slow process.[11] A preliminary kinetic study is recommended to justify the chosen time.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.[15]
-
Validated Analytical Method: The use of a validated HPLC method ensures that the quantification of the dissolved solute is accurate and precise. The method should be specific for 3-Cyclopropyl-6-fluoro-1H-indazole and linear over the expected concentration range.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)
In the absence of experimental data, and to guide solvent selection, theoretical models can provide valuable predictions. The Hansen Solubility Parameters (HSP) approach is a powerful tool for predicting the miscibility and solubility of a solute in a solvent.[16][17][18][19]
Principle
The HSP model is based on the principle of "like dissolves like." It deconstructs the total cohesive energy density of a substance into three components:
-
δd (Dispersion): Energy from London dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters can be considered as coordinates in a three-dimensional "Hansen space." The closer the HSP coordinates of a solute and a solvent are, the more likely they are to be miscible.[19]
Determining HSP for 3-Cyclopropyl-6-fluoro-1H-indazole
The HSP for a new compound can be estimated using group contribution methods, where the molecule is broken down into its constituent functional groups, each with a known contribution to the overall HSP.
Application in Solvent Selection
Once the HSP of 3-Cyclopropyl-6-fluoro-1H-indazole is estimated, a range of organic solvents with known HSPs can be evaluated.[20] The distance (Ra) between the solute and solvent in Hansen space is calculated using the following equation:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
A smaller Ra value indicates a higher likelihood of good solubility.
Logical Relationship Diagram
Caption: Hansen Solubility Parameter Logic Diagram.
Advanced Predictive Modeling: The Jouyban-Acree Model
For predicting solubility in binary solvent mixtures, which are often used in crystallization and formulation, the Jouyban-Acree model is a widely recognized and accurate approach.[21][22][23][24][25]
Principle
The Jouyban-Acree model correlates the solubility of a solute in a binary solvent mixture with the solubility in the neat solvents and the composition of the mixture. The model incorporates terms that account for the interactions between the solute and the solvents, as well as between the solvents themselves.
Application
To utilize the Jouyban-Acree model, experimental solubility data for 3-Cyclopropyl-6-fluoro-1H-indazole in the neat organic solvents of interest must first be determined. These data are then used to train the model and predict the solubility at various solvent compositions and temperatures. This can significantly reduce the number of experiments required to fully characterize the solubility in a binary system.
Conclusion: A Pathway to a Comprehensive Solubility Profile
This technical guide has laid out a systematic and scientifically rigorous approach to determining the solubility profile of 3-Cyclopropyl-6-fluoro-1H-indazole in organic solvents. By combining the empirical accuracy of the shake-flask method with the predictive power of theoretical models like Hansen Solubility Parameters and the Jouyban-Acree model, researchers can build a comprehensive understanding of this compound's behavior. This knowledge is not merely academic; it is a critical enabler for the efficient and rational development of 3-Cyclopropyl-6-fluoro-1H-indazole as a potential therapeutic agent. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing a trusted framework for generating the high-quality data essential for advancing pharmaceutical research and development.
References
-
Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures. (2025, March 27). Loughborough University Research Repository. Available from: [Link]
-
Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. J-Stage. Available from: [Link]
-
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022, November 17). Pharmaceutical Sciences. Available from: [Link]
-
In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. (2025, December 15). Available from: [Link]
-
Trained models for solubility prediction of drugs in acetonitrile + water mixtures at various temperatures. (2019, October 24). Taylor & Francis. Available from: [Link]
-
Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. (2024, September 11). ACS Publications. Available from: [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace. Available from: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs. Available from: [Link]
-
Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. (2017, September 1). SciSpace. Available from: [Link]
-
Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. (2022, September 4). UCL Discovery - University College London. Available from: [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Available from: [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PMC. Available from: [Link]
-
Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park. Available from: [Link]
-
ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025, May 12). Admescope. Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
Hansen solubility parameter. Wikipedia. Available from: [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. Available from: [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020, February 10). European Medicines Agency (EMA). Available from: [Link]
-
ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Available from: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. (2014, January 15). PubMed. Available from: [Link]
-
6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Properties. (2025, October 15). EPA. Available from: [Link]
-
Indazole – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
6-fluoro-1H-indazole-3-carboxylic Acid | C8H5FN2O2 | CID 10821228. PubChem. Available from: [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data. Available from: [Link]
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- 1. scispace.com [scispace.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
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- 10. 6-fluoro-1H-indazole-3-carboxylic Acid | C8H5FN2O2 | CID 10821228 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]
- 23. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - UNT Digital Library [digital.library.unt.edu]
- 24. tandfonline.com [tandfonline.com]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Using 3-Cyclopropyl-6-fluoro-1H-indazole as a pharmaceutical intermediate
Using 3-Cyclopropyl-6-fluoro-1H-indazole as a pharmaceutical intermediate[1]
The 3-Cyclopropyl-6-fluoro-1H-indazole Scaffold in Drug Discovery[1]
Executive Summary
The 3-Cyclopropyl-6-fluoro-1H-indazole scaffold has emerged as a "privileged structure" in modern oncology, particularly in the design of ATP-competitive kinase inhibitors.[1] This moiety combines the hydrogen-bonding capability of the indazole core (mimicking the purine ring of ATP) with two critical modulators: a C6-fluorine atom to enhance metabolic stability and electronic tuning, and a C3-cyclopropyl group to fill hydrophobic pockets (specifically the selectivity pocket or gatekeeper region) within the kinase active site.[1]
This guide details the handling, synthetic utility, and critical quality attributes (CQAs) of this intermediate, focusing on its application in developing inhibitors for targets such as HPK1 (Hematopoietic progenitor kinase 1) , TTK (Mps1) , and VEGFR .
Chemical Profile & Structural Logic (SAR)
The utility of 3-Cyclopropyl-6-fluoro-1H-indazole rests on three pillars of Structure-Activity Relationship (SAR):
| Feature | Chemical Role | Biological/Pharmaceutical Impact |
| Indazole Core | Bioisostere of Indole/Purine | Forms critical H-bonds with the kinase "hinge" region (Glu/Cys residues).[1] |
| 3-Cyclopropyl | Hydrophobic Bulk | Fills the hydrophobic "back pocket" of the ATP binding site; metabolically superior to isopropyl or ethyl groups (no benzylic oxidation).[1] |
| 6-Fluoro | Electronic Modulation | Lowers the pKa of the N-H bond, affecting H-bond strength; blocks metabolic oxidation at the electron-rich C6 position.[1] |
Key Physical Properties:
-
CAS (Related Precursor): 885522-04-3 (3-Bromo-6-fluoro-1H-indazole)[1][2]
-
Molecular Weight: ~176.19 g/mol (Parent structure)[1]
-
Solubility: Soluble in DMSO, DMF, THF; sparingly soluble in water.
-
Acidity: Weakly acidic (NH proton); pKa ~13-14 (DMSO).[1]
Synthetic Protocols
The following protocols describe the two most critical workflows for this intermediate: (A) Synthesis of the Core (via Suzuki Coupling) and (B) Regioselective N-Alkylation (the primary challenge in indazole chemistry).[1]
Protocol A: Installation of the C3-Cyclopropyl Group
Rationale: Many commercial sources supply the 3-bromo or 3-iodo precursor.[1] This step installs the cyclopropyl ring.
Reagents:
-
Substrate: 3-Bromo-6-fluoro-1H-indazole (1.0 eq)
-
Coupling Partner: Cyclopropylboronic acid (1.5 eq)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) or Pd(OAc)₂/XPhos[1]
-
Base: K₃PO₄ (3.0 eq) or Cs₂CO₃
-
Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water (4:1)[1]
Step-by-Step Procedure:
-
Inertion: Charge a reaction vessel with the 3-bromo substrate, cyclopropylboronic acid, and base. Purge with Argon/Nitrogen for 15 minutes.
-
Catalyst Addition: Add the Palladium catalyst under positive inert gas pressure.
-
Reaction: Add degassed solvent. Heat to 90–100°C for 12–16 hours.[1] Monitor by LC-MS (Target M+H ≈ 177).[1]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The cyclopropyl group is robust, but ensure no debrominated (protodehalogenated) byproduct remains.[1]
Protocol B: Regioselective N-Alkylation (Critical Step)
Rationale: The indazole ring has two nitrogen atoms (N1 and N2).[1] Drug potency often depends strictly on N1-substitution.[1] N2-alkylation is a common impurity that must be controlled via thermodynamic conditions.
Mechanism & Selectivity:
-
N1-Alkylation (Thermodynamic): Favored by high temperatures, thermodynamic bases (NaH, Cs₂CO₃), and polar aprotic solvents (DMF).[1]
-
N2-Alkylation (Kinetic): Often favored by steric hindrance at N1 or specific alkylating agents (e.g., Meerwein salts), but generally undesirable for this scaffold.[1]
Caption: Reaction pathway for N-alkylation. N1-substitution is the thermodynamic product, favored by allowing the reaction to equilibrate.[1]
Detailed Procedure (N1-Selective):
-
Dissolution: Dissolve 3-cyclopropyl-6-fluoro-1H-indazole (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of H₂ gas will occur.
-
Aging: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation (solution typically turns yellow/orange).
-
Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity). Add the alkyl halide/electrophile (1.1 eq) dropwise.[1]
-
Thermodynamic Equilibration: Heat the mixture to 60–80°C for 2–4 hours.
-
Expert Note: Heating promotes the rearrangement of any kinetically formed N2-isomer into the more stable N1-isomer.[1]
-
-
Quench: Cool to RT. Carefully quench with saturated NH₄Cl.[1]
-
Isolation: Extract with EtOAc. Wash organic layer extensively with LiCl (5% aq) to remove DMF.[1]
Quality Control & Analytical Diagnostics
Distinguishing N1 vs. N2 isomers is the primary analytical challenge.
Table 1: Diagnostic Criteria for Isomer Identification
| Method | N1-Isomer (Target) | N2-Isomer (Impurity) |
| ¹H NMR (Aromatic) | Protons often show distinct shielding.[1] | Protons often shifted downfield relative to N1. |
| NOE (Nuclear Overhauser Effect) | Key Signal: NOE correlation observed between N-Alkyl protons and C7-H .[1] | Key Signal: NOE correlation observed between N-Alkyl protons and C3-Cyclopropyl protons .[1] |
| HPLC (Reverse Phase) | Typically elutes later (more lipophilic).[1] | Typically elutes earlier (more polar).[1] |
| UV Spectra | Distinct λmax shifts (often ~10-20 nm difference).[1] |
HPLC Method Parameters (Example):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV at 254 nm and 280 nm.
Case Study: Application in HPK1 Inhibitors[3][4][5][6]
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[1][3][4][5] Inhibitors of HPK1 are sought to enhance immunotherapy responses.[3][4][5][6]
-
Workflow: Researchers utilize the 3-cyclopropyl-6-fluoro-1H-indazole core as the "head group" binding to the ATP hinge.[1]
-
Coupling: The indazole is N1-alkylated with a linker (e.g., a piperidine or azetidine moiety) which then connects to a "tail group" designed to interact with the solvent-exposed region.[1]
-
Outcome: The 6-fluoro group prevents rapid metabolic clearance, while the 3-cyclopropyl group ensures high affinity (IC₅₀ < 10 nM) by displacing water molecules in the hydrophobic pocket.[1]
References
-
Indazole Synthesis & Reactivity: Lefebvre, V., et al.[7] "General and Efficient Synthesis of 3-Aminoindazoles." Journal of Organic Chemistry, 2010.[7] [1]
- Regioselectivity Guidelines:Cheung, M., et al. "Investigation of the Regioselective N-Alkylation of Indazoles." Tetrahedron Letters, 2005.
-
Kinase Inhibitor Application (HPK1): Wang, X., et al.[1][8][4][6] "Discovery of Potent and Selective HPK1 Inhibitors for Cancer Immunotherapy."[3][5][6] Journal of Medicinal Chemistry, 2021. [1]
-
TTK/Mps1 Inhibitors: Liu, Y., et al. "Discovery of Indazole-Based Inhibitors of TTK/Mps1 Kinase."[9] ACS Medicinal Chemistry Letters, 2015. [1]
-
General Scaffold Review: Gaikwad, D.D., et al. "Indazole: A Privileged Scaffold in Drug Discovery."[10] European Journal of Medicinal Chemistry, 2015.
Sources
- 1. PubChemLite - 1-cyclopropyl-6,8-difluoro-7-((4as,7as)-1-methylhexahydro-1h-pyrrolo[3,4-b]pyridin-6(2h)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C21H23F2N3O3) [pubchemlite.lcsb.uni.lu]
- 2. 885522-04-3|3-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 3. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Reaction Conditions for Indazole Ring Closure with Cyclopropyl Moieties
Executive Summary
The incorporation of cyclopropyl moieties into the indazole scaffold is a high-value strategy in medicinal chemistry. The cyclopropyl group offers unique conformational restriction and metabolic stability compared to isopropyl or ethyl groups, often improving potency and pharmacokinetic profiles (e.g., in kinase inhibitors and GPCR modulators).
However, the synthesis of 3-cyclopropyl-1H-indazoles presents specific challenges. While the indazole ring is robust, the cyclopropyl ring is sensitive to strong acids (risk of ring opening to propenyl derivatives) and radical conditions. This guide details two field-proven protocols for synthesizing this scaffold, prioritizing conditions that preserve the integrity of the cyclopropyl ring while ensuring high yields.
Strategic Route Selection
Two primary methodologies are recommended based on the stage of development and substrate availability:
| Feature | Method A: Direct Hydrazine Condensation | Method B: Pd-Catalyzed Cross-Coupling |
| Reaction Type | Nucleophilic Aromatic Substitution ( | Suzuki-Miyaura Coupling |
| Key Bond Formed | N-N and C-N (Ring Closure) | C-C (C3-Cyclopropyl bond) |
| Precursor | o-Fluorophenyl cyclopropyl ketone | 3-Bromo-1H-indazole |
| Atom Economy | High | Moderate (requires boronic acid/ester) |
| Cyclopropyl Risk | Low (Basic conditions) | Low (Neutral/Basic conditions) |
| Best For | Scale-up & Process Chemistry | Late-Stage Diversification / Library Gen |
Method A: Direct Hydrazine Condensation (The "Gold Standard")
This is the most atom-efficient route for generating the 3-cyclopropyl-1H-indazole core. It relies on the reaction of hydrazine with an o-haloaryl ketone.[1] The cyclopropyl group is introduced before the ring closure, requiring the reaction conditions to be compatible with the strained ring.
Mechanistic Pathway
The reaction proceeds via a cascade sequence:
-
Condensation: Hydrazine attacks the ketone carbonyl to form a hydrazone intermediate.
- Cyclization: The distal nitrogen of the hydrazone attacks the o-fluoro position, displacing the fluoride ion and closing the pyrazole ring.
Figure 1: Mechanistic pathway for the hydrazine-mediated ring closure.
Detailed Protocol
Target: Synthesis of 3-cyclopropyl-1H-indazole (Scale: 1–10 g)
Reagents:
-
(2-Fluorophenyl)(cyclopropyl)methanone (1.0 equiv)
-
Hydrazine monohydrate (5.0 – 10.0 equiv)
-
Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][3]
-
Dissolution: Dissolve (2-fluorophenyl)(cyclopropyl)methanone in n-Butanol (concentration ~0.5 M).
-
Note: Ethanol can be used, but n-Butanol (bp 117°C) drives the reaction faster than EtOH (bp 78°C), which is critical for sterically hindered cyclopropyl ketones.
-
-
Addition: Add Hydrazine monohydrate (5.0 equiv) in a single portion.
-
Safety: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.
-
-
Reaction: Heat the mixture to reflux (bath temp ~120°C) with vigorous stirring.
-
Time: 12–24 hours for thermal reflux.
-
Optimization: For rapid synthesis, microwave irradiation at 160°C for 1 hour is highly effective [1].
-
-
Monitoring: Monitor by LC-MS or TLC (EtOAc/Hexane). Look for the disappearance of the ketone (
) and appearance of the indazole ( often -14 or similar shift depending on ionization, but distinct retention time). -
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-50% EtOAc in Hexanes).
Self-Validating Check:
-
1H NMR Diagnostic: The cyclopropyl protons (0.9–1.2 ppm) must remain intact as multiplets. If you see olefinic signals (5.0–6.0 ppm), ring opening has occurred (likely due to acidic contamination or excessive heat).
Method B: Pd-Catalyzed Modular Assembly
Mechanistic Pathway
This route utilizes a Suzuki-Miyaura cross-coupling between a 3-haloindazole and cyclopropylboronic acid.
Figure 2: Modular assembly via Palladium catalysis.
Detailed Protocol
Target: Functionalization of 3-bromo-indazole (Scale: 100 mg – 1 g)
Reagents:
-
3-Bromo-1H-indazole (1.0 equiv) (Commercially available or prepared via bromination of indazole).
-
Cyclopropylboronic acid (1.5 – 2.0 equiv).
-
Catalyst:
(5 mol%) or . -
Base:
(3.0 equiv) or . -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the indazole, boronic acid, and base. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Reaction: Seal the vessel and heat to 90–100°C.
-
Time: 4–16 hours.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water/brine.[5]
-
Purification: Flash chromatography is usually required to separate the product from de-brominated side products (indazole).
Critical Analysis & Troubleshooting
Cyclopropyl Stability
The cyclopropyl ring is thermodynamically unstable but kinetically robust in basic and neutral media.
-
Avoid: Strong Bronsted acids (HCl,
) at high temperatures, which can catalyze the ring-opening isomerization to propenyl derivatives. -
Safe: Hydrazine hydrate (highly basic), Carbonate bases, Palladium catalysts.
Comparison of Methods
| Parameter | Method A (Hydrazine) | Method B (Suzuki) |
| Cost | Low | High (Pd catalyst, Boronic acid) |
| Scalability | Excellent (kg scale feasible) | Good (requires Pd removal) |
| Diversity | Fixed (Must make specific ketone) | Flexible (Common intermediate) |
| Reaction Time | 12–24 h (Thermal) / 1 h (MW) | 4–16 h |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance of cyclopropyl group | Switch solvent to n-Butanol (higher temp) or use Microwave irradiation (160°C). |
| Ring Opening (Olefin present) | Acidic contamination or excessive heat | Ensure Hydrazine Hydrate is fresh (basic). Do not use Hydrazine Hydrochloride salt without excess base. |
| De-bromination (Method B) | Protodehalogenation | Degas solvents thoroughly (remove |
References
-
Hokkaido University. (2018). Creation of selective β3-adrenergic receptor agonists with reduced cardiovascular side effects. (Thesis). Retrieved from
- Validates the microwave-assisted hydrazine condensation protocol for 3-cyclopropyl-1H-indazole.
-
ViiV Healthcare UK Ltd. (2020). Inhibitors of human immunodeficiency virus replication. WO2020084491A1. Retrieved from
- Describes the use of 5-bromo-3-cyclopropyl-1H-indazole and subsequent functionalization, valid
-
Vertex Pharmaceuticals. (2011). Substituted cyclopropyl compounds, compositions containing such compounds and methods of treatment. WO2011019538A1. Retrieved from
- Provides context for cyclopropyl-substituted indazoles in drug discovery.
-
BenchChem. (2025). A Comparative Analysis of Indazole Synthesis Routes. Retrieved from
- General reference for classical vs. modern indazole synthesis conditions.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014129796A1 - Sphingosine-1-phosphate receptor agonists, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent - Google Patents [patents.google.com]
- 3. WO2022049376A1 - Novel compounds - Google Patents [patents.google.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. WO2020084491A1 - Inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 6. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Scalable Manufacturing of 3-Cyclopropyl-6-fluoro-1H-indazole
Introduction
3-Cyclopropyl-6-fluoro-1H-indazole is an important heterocyclic scaffold frequently encountered in the development of novel therapeutics, particularly as a key intermediate for kinase inhibitors and other targeted therapies. Its unique structural features, including the fused bicyclic aromatic system, the fluorine substituent which can modulate physicochemical properties, and the C3-cyclopropyl group that can impart desirable conformational constraints, make it a valuable building block in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of critical importance for pharmaceutical research and development.
This technical guide provides a comprehensive overview of a robust and scalable manufacturing process for 3-Cyclopropyl-6-fluoro-1H-indazole. The presented synthetic strategy is designed for process safety, efficiency, and high purity of the final product, making it suitable for large-scale industrial production. We will delve into the causality behind the chosen synthetic route, provide detailed step-by-step protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in the successful synthesis of this key intermediate.
Overall Synthetic Strategy
The manufacturing process for 3-Cyclopropyl-6-fluoro-1H-indazole can be conceptually divided into three main stages, as illustrated in the workflow diagram below. This strategy begins with the construction of the core 6-fluoro-1H-indazole ring system, followed by regioselective halogenation at the C3 position to install a reactive handle, and culminates in a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl moiety.
Caption: Overall workflow for the scalable synthesis of 3-Cyclopropyl-6-fluoro-1H-indazole.
Stage 1: Synthesis of the 6-Fluoro-1H-indazole Core
The synthesis of the 6-fluoro-1H-indazole core is a critical first stage that establishes the foundational bicyclic ring system. A well-established and scalable approach involves the diazotization and subsequent intramolecular cyclization of an appropriately substituted aniline derivative.[1][] In this process, we begin with the commercially available 4-fluoro-2-methylaniline.
Step 1.1: Acetylation of 4-Fluoro-2-methylaniline
The initial step involves the protection of the amino group of 4-fluoro-2-methylaniline via acetylation. This is a crucial manipulation as the acetyl group serves a dual purpose: it protects the amine from unwanted side reactions during the subsequent diazotization and acts as a directing group to facilitate the desired cyclization. This reaction is typically high-yielding and straightforward to perform on a large scale.
Protocol 1.1: Synthesis of N-(4-fluoro-2-methylphenyl)acetamide
-
Reaction Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, charge 4-fluoro-2-methylaniline (1.0 eq) and a suitable solvent such as acetonitrile.
-
Reagent Addition: Cool the solution to 0-5 °C. Slowly add acetic anhydride (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction with water and stir for 30 minutes. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford N-(4-fluoro-2-methylphenyl)acetamide as a solid.
| Parameter | Value | Reference(s) |
| Starting Material | 4-Fluoro-2-methylaniline | [3] |
| Reagent | Acetic Anhydride | [3] |
| Solvent | Acetonitrile | [3] |
| Temperature | 0-10 °C (addition), RT (reaction) | [3] |
| Reaction Time | 1-2 hours | [3] |
| Typical Yield | >95% | [3] |
Step 1.2: Diazotization and Intramolecular Cyclization
This is the key ring-forming step where the acetylated aniline is converted to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. The reaction is typically carried out using a nitrite source in an acidic medium. The choice of isoamyl nitrite is common in larger-scale preparations due to its ease of handling compared to sodium nitrite with strong acids.[4]
Protocol 1.2: Synthesis of 1-Acetyl-6-fluoro-1H-indazole
-
Reaction Setup: In a reactor, charge N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq), potassium acetate (1.5 eq), and acetic acid.
-
Reagent Addition: Heat the mixture to 110 °C. Slowly add isoamyl nitrite (1.5 eq) dropwise over a period of 1-2 hours, maintaining the temperature at 110 °C.
-
Reaction Monitoring: Stir the reaction at 110 °C for 3-4 hours. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Work-up and Isolation: After completion, cool the reaction mixture and concentrate under reduced pressure. The residue is then slurried in a suitable solvent like methanol, filtered, and the filter cake is washed and dried to yield 1-acetyl-6-fluoro-1H-indazole.
| Parameter | Value | Reference(s) |
| Starting Material | N-(4-fluoro-2-methylphenyl)acetamide | [3] |
| Reagents | Isoamyl nitrite, Potassium acetate | [3] |
| Solvent | Acetic acid | [3] |
| Temperature | 110 °C | [3] |
| Reaction Time | 3-4 hours | [3] |
| Typical Yield | 70-80% | [3] |
Step 1.3: Deprotection of 1-Acetyl-6-fluoro-1H-indazole
The final step in the synthesis of the indazole core is the removal of the N-acetyl protecting group. This is readily achieved by hydrolysis under basic conditions, which is a clean and high-yielding transformation suitable for large-scale production.
Protocol 1.3: Synthesis of 6-Fluoro-1H-indazole
-
Reaction Setup: Charge 1-acetyl-6-fluoro-1H-indazole (1.0 eq) and methanol to a reactor.
-
Reagent Addition: Add an aqueous solution of a base such as potassium carbonate (2.0 eq).
-
Reaction Monitoring: Stir the mixture at room temperature for 10-12 hours. Monitor the reaction by HPLC.
-
Work-up and Isolation: Upon completion, add water and stir for 30 minutes. The product will precipitate. Filter the solid, wash with water, and dry under vacuum to obtain 6-fluoro-1H-indazole.
| Parameter | Value | Reference(s) |
| Starting Material | 1-Acetyl-6-fluoro-1H-indazole | [3] |
| Reagent | Potassium carbonate | [3] |
| Solvent | Methanol/Water | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 10-12 hours | [3] |
| Typical Yield | >90% | [3] |
Stage 2: Regioselective C3-Halogenation
With the 6-fluoro-1H-indazole core in hand, the next stage involves the introduction of a halogen atom at the C3 position. This halogen will serve as the reactive handle for the subsequent cross-coupling reaction. Bromination is a common and effective choice for this transformation.
Caption: C3-Bromination of the 6-fluoro-1H-indazole core.
Step 2.1: Bromination of 6-Fluoro-1H-indazole
The C3 position of the indazole ring is susceptible to electrophilic halogenation. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this purpose. The reaction is typically carried out in a polar aprotic solvent.
Protocol 2.1: Synthesis of 3-Bromo-6-fluoro-1H-indazole
-
Reaction Setup: In a reactor, dissolve 6-fluoro-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0-5 °C. Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by HPLC.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into ice water. The product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove DMF, and dry under vacuum to yield 3-bromo-6-fluoro-1H-indazole.
| Parameter | Value | Reference(s) |
| Starting Material | 6-Fluoro-1H-indazole | |
| Reagent | N-Bromosuccinimide (NBS) | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | 0-10 °C (addition), RT (reaction) | |
| Reaction Time | 2-3 hours | |
| Typical Yield | 80-90% |
Stage 3: C3-Cyclopropylation via Suzuki-Miyaura Coupling
The final stage of the synthesis is the introduction of the cyclopropyl group at the C3 position. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is well-suited for this transformation on a large scale.[5][6][7] The use of potassium cyclopropyltrifluoroborate is particularly advantageous due to its stability, ease of handling, and commercial availability.[8]
Caption: Suzuki-Miyaura coupling for the C3-cyclopropylation of 3-bromo-6-fluoro-1H-indazole.
Step 3.1: Suzuki-Miyaura Coupling of 3-Bromo-6-fluoro-1H-indazole
This palladium-catalyzed cross-coupling reaction joins the C3 position of the indazole with the cyclopropyl group from the boronate salt. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity. Microwave-assisted heating can significantly reduce reaction times, which is beneficial for process efficiency.[5][7]
Protocol 3.1: Synthesis of 3-Cyclopropyl-6-fluoro-1H-indazole
-
Reaction Setup: To a microwave-safe reactor, add 3-bromo-6-fluoro-1H-indazole (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Reaction: Seal the vessel and heat the mixture in a microwave reactor at 140 °C for 1-2 hours. Monitor the reaction by HPLC.
-
Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 3-cyclopropyl-6-fluoro-1H-indazole as a pure solid.
| Parameter | Value | Reference(s) |
| Starting Materials | 3-Bromo-6-fluoro-1H-indazole, Potassium cyclopropyltrifluoroborate | [5][7][8] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [5][7] |
| Base | Cesium Carbonate | [5][7] |
| Solvent | 1,4-Dioxane/Water | [5][7] |
| Temperature | 140 °C (Microwave) | [5][7] |
| Reaction Time | 1-2 hours | [5][7] |
| Typical Yield | 60-75% | [5][7] |
Safety and Scalability Considerations
-
Diazotization: The diazotization reaction can be exothermic and generate nitrogen gas. Proper temperature control and adequate venting are essential, especially on a large scale. The use of isoamyl nitrite is generally considered safer for large-scale operations than the in-situ generation of nitrous acid from sodium nitrite and strong acid.[9]
-
Palladium Catalysis: Palladium catalysts can be expensive, and their removal from the final product is a critical regulatory requirement for active pharmaceutical ingredients (APIs). The choice of catalyst and purification methods should be carefully considered to minimize palladium contamination.
-
Solvent Selection: The choice of solvents should consider not only reaction performance but also environmental impact, safety, and ease of removal.
-
Process Optimization: For large-scale manufacturing, each step of the process should be optimized to maximize yield, minimize reaction times, and reduce the use of hazardous reagents. Design of Experiments (DoE) can be a valuable tool for this optimization.
Conclusion
The synthetic route detailed in this application note provides a robust and scalable process for the manufacturing of 3-Cyclopropyl-6-fluoro-1H-indazole. By employing well-established and reliable chemical transformations, this guide offers a practical framework for researchers and drug development professionals to produce this valuable building block with high purity and in sufficient quantities for pharmaceutical development. The provided protocols and quantitative data serve as a solid foundation for further process optimization and scale-up.
References
- CN110452177A. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 11(3), 209-216.
- Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(1), 99-159.
- Hsieh, H.-W., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(25), 11003-11008.
- Molander, G. A., & Ham, J. (2006). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic Letters, 8(13), 2767-2770.
- Nazaré, M., et al. (2004). 3-Bromo-1H-indazoles as templates for the generation of substituted indazole libraries. Bioorganic & Medicinal Chemistry Letters, 14(16), 4179-4182.
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]
- Patil, S. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(01), 76-82.
- Patai, S. (Ed.). (1978). The Chemistry of Diazonium and Diazo Groups. John Wiley & Sons.
-
ResearchGate. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
DTIC. (1979). New Diazo Process. Retrieved from [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Technical Guide: High-Yield Synthesis of 3-Cyclopropyl-6-fluoro-1H-indazole
Executive Summary & Route Logic
This guide addresses the synthesis of 3-Cyclopropyl-6-fluoro-1H-indazole via the industrial standard Hydrazine Cyclization Route . While Suzuki coupling (Route B) is possible, it is cost-prohibitive for scale-up. The nucleophilic aromatic substitution (
The "Yield Killers"
-
Azine Formation: Dimerization of the ketone precursor, consuming 2 equivalents of starting material for every 1 equivalent of impurity.
-
Incomplete Cyclization: Stalling at the hydrazone intermediate stage.
-
Grignard Over-addition: Formation of tertiary alcohol during precursor synthesis.
Synthesis Workflow & Mechanism
The synthesis is a two-stage process.[1][2] Understanding the atom-mapping is critical for troubleshooting regioselectivity.
Figure 1: Synthetic pathway highlighting the critical intermediate and potential diversion points toward impurities.[3]
Technical Modules & Troubleshooting
Module 1: Precursor Synthesis (The Ketone)
Reaction: 2,4-Difluorobenzonitrile + Cyclopropylmagnesium Bromide
Protocol Baseline:
-
Solvent: Anhydrous THF (Dryness is critical; water kills Grignard).
-
Temperature: Addition at 0–5°C; Stirring at RT.
-
Quench: Aqueous HCl (Required to hydrolyze the imine salt to ketone).
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<60%) | Grignard degradation or moisture. | Titrate Grignard reagent before use. Ensure glassware is oven-dried and |
| Tertiary Alcohol Impurity | "Double Addition" of Grignard. | Critical: Add the Grignard reagent slowly to the nitrile, not the other way around? Correction: Actually, for nitriles, the intermediate imine salt usually precipitates and prevents double addition.[3] However, high temperatures can solubilize the complex, allowing a second attack.[3] Keep reaction <10°C during addition. |
| Starting Material Remains | Incomplete conversion. | Do not heat to reflux immediately. Allow sufficient time (2-4h) at RT before quench. |
Expert Insight: The imine magnesium salt intermediate is stable. The ketone is only formed during the acidic quench. Ensure the quench is performed with 2N HCl and stirred for at least 1 hour to ensure full hydrolysis of the imine to the ketone [1].
Module 2: Indazole Cyclization (The Critical Step)
Reaction: Ketone + Hydrazine Hydrate
Protocol Baseline:
-
Reagent: Hydrazine Hydrate (64% or 80%).
-
Stoichiometry: 5.0 - 10.0 equivalents (Critical).
-
Solvent: n-Butanol (Preferred) or Ethanol.
-
Temperature: Reflux (110°C for n-BuOH).
FAQ: Troubleshooting the Cyclization
Q: Why is my product contaminated with a heavy yellow solid that is insoluble in acid? A: This is likely the Azine impurity (two ketone molecules bridged by one hydrazine).
-
Cause: Low concentration of hydrazine relative to the ketone. If the hydrazine is consumed, the hydrazone intermediate reacts with remaining ketone.
-
Fix: Increase Hydrazine equivalents to 10 eq . Add the ketone to the hot hydrazine solution slowly to ensure hydrazine is always in vast excess [2].
Q: I see the Hydrazone intermediate by LCMS, but it won't close to the Indazole. Why?
A: The
-
Cause: Reaction temperature too low. Ethanol reflux (78°C) is often insufficient for displacing the fluorine on a deactivated ring.
-
Fix: Switch solvent to n-Butanol (bp 117°C) or Ethylene Glycol . The higher temperature drives the
cyclization. Alternatively, add a base like (2 eq) to assist the cyclization, though thermal drive is usually cleaner [3].[3]
Q: Is the "6-fluoro" position guaranteed? A: Yes, due to the starting material structure.
-
Explanation: In 2,4-difluorobenzonitrile, the fluorine at position 2 (ortho to the nitrile/ketone) is electronically activated for nucleophilic attack.[3] The fluorine at position 4 (meta to the ketone) is significantly less reactive. Hydrazine selectively displaces the ortho-F. The remaining para-F becomes the 6-fluoro substituent in the indazole numbering system.
Module 3: Purification & Isolation
Standard Workup:
-
Cool reaction mixture to RT.
-
Dilute with water (precipitates the organic product).
-
Filter solids.
Q: The filtration is slow/gummy. How do I fix this? A: This indicates trapped hydrazine or oligomers.
-
Fix: After water addition, stir the slurry vigorously for 30 minutes. If gummy, sonicate.[3]
-
Polishing:[3] Recrystallize from Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water dropwise until turbid. Cool slowly. This removes trace azine impurities effectively.
Summary of Optimized Conditions
| Parameter | Standard Condition | Optimized Condition | Reason |
| Solvent | Ethanol | n-Butanol | Higher reflux temp (117°C) drives complete cyclization. |
| Hydrazine Eq. | 1.5 - 2.0 eq | 5.0 - 8.0 eq | Prevents Azine dimer formation. |
| Addition Mode | Mix all at RT | Reverse Addition | Adding Ketone to Hydrazine maintains high local excess of nucleophile. |
| Time | 12 hours | 4-6 hours | Higher temp reduces reaction time and thermal degradation. |
References
-
Preparation of (2,4-difluorophenyl)(cyclopropyl)methanone. PrepChem. Retrieved from [Link]
-
Hydrazine Cyclization Strategies. Common Organic Chemistry - Indazole Synthesis. Retrieved from [Link]
-
Synthesis of 6-fluoro-3-substituted indazoles. World Intellectual Property Organization (WO2018183418). Retrieved from [Link][4]
Sources
Technical Support Center: Crystallization of 3-Cyclopropyl-6-fluoro-1H-indazole
[1]
Technical Abstract & Physicochemical Profile
3-Cyclopropyl-6-fluoro-1H-indazole is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR/FGFR targets).[1] Its crystallization is often complicated by the interplay between the lipophilic cyclopropyl moiety and the polar indazole core, leading to challenges with "oiling out" and tautomeric polymorphism.
Molecule Profile
| Property | Characteristic | Implication for Crystallization |
| Core Structure | Bicyclic Heterocycle (Indazole) | Prone to |
| C3 Substituent | Cyclopropyl | Increases lipophilicity and steric bulk; disrupts packing efficiency compared to methyl analogs, increasing risk of oiling out. |
| C6 Substituent | Fluorine | Electron-withdrawing; increases acidity of N1-H, strengthening Hydrogen Bond donor capability.[1] |
| Tautomerism | 1H- vs 2H-indazole | 1H-form is thermodynamically favored ( |
| Solubility | Moderate Lipophilicity (LogP ~2.[1]8) | Soluble in alcohols/esters; insoluble in alkanes/water.[1] |
Optimized Crystallization Protocol (Standard Operating Procedure)
This protocol utilizes a Cooling + Antisolvent hybrid approach to maximize yield while rejecting regioisomeric impurities.
Phase 1: Dissolution & Clarification[1]
-
Solvent Choice: Use Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) .[1]
-
Why: These solvents disrupt the intermolecular H-bonds of the indazole dimer, ensuring true solution phase.
-
-
Loading: Charge crude solid (1.0 eq) and Solvent (5-7 volumes).
-
Heating: Heat to reflux (
C for EtOAc).[1] Ensure complete dissolution. -
Polishing: While hot, filter through a 0.45
m PTFE membrane or a Celite pad to remove inorganic salts (e.g., NaBr/KBr from cyclization).[1]
Phase 2: Nucleation & Growth
-
Initial Cooling: Cool slowly to
C. -
Seeding (CRITICAL): Add 0.5-1.0 wt% of pure seed crystals (1H-tautomer).[1]
-
Technical Note: If seeds are unavailable, scratch the vessel wall or use a sonication probe for 10 seconds to induce nucleation.
-
-
Aging: Hold at
C for 30-60 minutes. A visible slurry must form before adding antisolvent.-
Warning: Adding antisolvent to a clear solution often triggers oiling out.
-
Phase 3: Antisolvent Addition[1]
-
Antisolvent: Use n-Heptane (if using EtOAc) or Water (if using IPA).[1]
-
Rate: Add Antisolvent (3-5 volumes) slowly over 2 hours.
-
Final Cooling: Cool ramp to
C over 2 hours.
Phase 4: Isolation[1]
Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection and impurity rejection pathways.
Caption: Decision logic for solvent selection and critical control points (CCPs) to prevent oiling out during crystallization.
Troubleshooting Guide
Issue 1: "The product is oiling out (Liquid-Liquid Phase Separation) instead of crystallizing."
Diagnosis: The solution entered the metastable zone too deeply without nucleation, or the antisolvent was added too fast, spiking the supersaturation. The cyclopropyl group makes the lattice energy barrier higher than simple alkyl indazoles. Corrective Actions:
-
Seed Load: Increase seed loading to 2 wt%.
-
Temperature: Do not cool below
C until a healthy seed bed (slurry) is established. -
Solvent Modification: If using EtOAc/Heptane, switch to Isopropyl Acetate (IPAc)/Heptane . IPAc has a higher boiling point and slightly different polarity, often suppressing oiling.
Issue 2: "The crystals are colored (Yellow/Orange) but NMR shows >98% purity."
Diagnosis: Trace oxidation products (azo dimers or N-oxides) or residual Pd catalysts (if coupled via Suzuki/Buchwald).[1] Indazoles are "color amplifiers"—trace impurities cause significant discoloration.[1] Corrective Actions:
-
Charcoal Treatment: Add activated carbon (e.g., Darco G-60) during the hot dissolution step (Phase 1).[1] Stir for 30 mins, then hot filter.
-
Acid Wash: If the color persists, perform a liquid-liquid extraction with 1M HCl (product dissolves in aqueous acid due to basic N), wash with DCM (removes non-basic colored impurities), then neutralize to reprecipitate.[1]
Issue 3: "Low Yield (<60%) in Mother Liquor."
Diagnosis: The product is too soluble in the chosen solvent matrix. Corrective Actions:
Mechanism of Impurity Rejection
Understanding why the protocol works is essential for adapting it. The primary impurities in indazole synthesis are often the 2H-regioisomer or uncyclized hydrazones .
Caption: The crystallization process acts as a thermodynamic sink, locking the molecule into the stable 1H-form (dimer pairs) while rejecting the less stable 2H-form and impurities into the mother liquor.[1][3]
Frequently Asked Questions (FAQ)
Q: Can I use Acetone as a solvent? A: Acetone is risky. While solubility is high, acetone can condense with the active N-H of the indazole under certain conditions (forming aminals) or simply hold the product too well, lowering yield. EtOAc is superior due to its moderate H-bond acceptance.[1]
Q: How do I distinguish the 1H and 2H tautomers?
A: In solution (
Q: Why is the melting point broad?
A: A broad melting point (
-
Solvate formation: Check TGA for weight loss.
-
Amorphous content: The "oiling out" issue mentioned above may have trapped amorphous material inside the crystal lattice. Recrystallize with slower cooling.[1]
References
-
Indazole Synthesis & Impurities
-
Crystallization of Fluorinated Indazoles
-
Physical Properties & Solubility Data
-
General Indazole Tautomerism
-
ChemicalBook.[1] "Indazole - Synthesis and Reactions."
- Context: Thermodynamic data confirming 1H vs 2H stability ( values).
-
Sources
- 1. PubChemLite - 1-cyclopropyl-6,8-difluoro-7-((4as,7as)-1-methylhexahydro-1h-pyrrolo[3,4-b]pyridin-6(2h)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C21H23F2N3O3) [pubchemlite.lcsb.uni.lu]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indazole synthesis [organic-chemistry.org]
Technical Support Center: Solubility Optimization for 3-Cyclopropyl-6-fluoro-1H-indazole
Executive Summary: The Thermodynamics of "Crashing Out"
The solubility challenges associated with 3-Cyclopropyl-6-fluoro-1H-indazole in DMSO are rarely due to the solvent's incapacity to dissolve the molecule chemically. Instead, they arise from a conflict between the compound's high crystal lattice energy (driven by
This guide moves beyond "shake it harder" to provide a thermodynamic approach to solubilization, ensuring your stock solutions remain stable for kinase assays, NMR, or animal dosing.
Diagnostic Module: Why is it not dissolving?
Before attempting a fix, identify the root cause using this diagnostic matrix.
| Observation | Probable Cause | Mechanism |
| Cloudy/Milky Suspension | Moisture Contamination | DMSO is highly hygroscopic.[1][2] Absorbed atmospheric water (>1%) acts as an anti-solvent, forcing the hydrophobic cyclopropyl group to aggregate [1]. |
| Floating "Flakes" or Crystals | Lattice Stability | The compound is thermodynamically trapped in a stable polymorph. The solvent cannot overcome the lattice energy at room temperature ( |
| Viscous "Jelly" at Bottom | Amorphous Aggregation | Rapid precipitation from a previous supersaturated state. The compound has formed a hydrogel-like network rather than a true precipitate. |
| Yellow Discoloration | Oxidative Degradation | While rare for this scaffold, yellowing in DMSO often indicates N-oxide formation or trace impurities reacting with DMSO breakdown products [3]. |
The Protocol: The "Dissolution Cascade"
Do not simply add solvent and vortex. Follow this thermodynamic escalation protocol to ensure complete solvation without degrading the fluorinated core.
Step 1: The Anhydrous Pre-Check[2]
-
Critical: Ensure your DMSO is "Dry" or "Anhydrous" grade (
water). -
Action: If the DMSO bottle has been open for
month without a septum, discard it. Using "wet" DMSO is the #1 cause of failure for lipophilic indazoles [1].
Step 2: The Thermal Shift (The Lattice Breaker)
Indazoles often require a "kick" to exit the crystal lattice.
-
Add the calculated volume of DMSO to the vial.
-
Seal tightly (Parafilm is insufficient; use a screw cap with an O-ring).
-
Incubate at
for 15 minutes.-
Why? Increasing temperature increases the entropy of the system, making the
of dissolution more negative (favorable). -
Warning: Do not exceed
. Fluorinated heterocycles are generally stable, but thermal degradation in DMSO can occur at extreme temperatures [4].
-
Step 3: Acoustic Cavitation (Sonication)
If flakes persist after heating:
-
Place the sealed vial in an ultrasonic water bath.
-
Sonicate for 5-minute intervals at
. -
Visual Check: Hold the vial up to a light source. Look for "schlieren" lines (swirls of density) which indicate dissolution is happening but incomplete.
-
Caution: Prolonged sonication (
mins) in DMSO can generate hydroxyl radicals, which may defluorinate or oxidize the scaffold [3].
Step 4: The "Solvent Spike" (Last Resort)
If the compound is stubborn at high concentrations (
-
Add
Methanol or Ethanol to the DMSO. -
Mechanism:[1][3] Alcohols can disrupt the hydrogen bonding network of the indazole N-H donor more effectively than pure DMSO in some polymorphs.
Visualizing the Workflow
The following decision tree illustrates the logical flow for troubleshooting solubility.
Figure 1: Decision matrix for solubilizing 3-Cyclopropyl-6-fluoro-1H-indazole. Blue indicates start, Green is success, Red indicates critical failure points, and Grey represents processing steps.
Frequently Asked Questions (FAQs)
Q1: My stock solution precipitated after freezing at -20°C. Is it ruined?
A: Likely not. DMSO freezes at
-
Fix: Thaw completely at room temperature, then warm to
and vortex. Do not pipette from a cold, partially thawed solution, as the concentration will be non-homogeneous [5].
Q2: Can I acidify the DMSO to help it dissolve? A: Generally, no . The indazole N1-H is a weak acid (pKa ~13.8) and the N2 is a very weak base (pKa ~1.0) [6].[4][5][6] Adding acid (like HCl) to DMSO will not significantly protonate the neutral indazole to improve solubility and may actually cause salt formation (Indazolium chloride) which is less soluble in organic solvents. Keep the pH neutral.
Q3: What is the maximum solubility I can expect?
A: While specific experimental max values vary by polymorph, fluorinated indazoles typically achieve 10–50 mM in anhydrous DMSO. Avoid attempting stocks
Q4: Why does my compound precipitate when I dilute into PBS/Media? A: This is the "Solubility Cliff." You are moving from a lipophilic environment (DMSO) to a hydrophilic one (Buffer). The hydrophobic cyclopropyl and fluoro groups repel water.
-
Fix: Ensure final DMSO concentration is
(if cells tolerate it). -
Fix: Dilute into buffer slowly with rapid vortexing to prevent large aggregate formation.
-
Fix: Use a carrier protein (like BSA) in the buffer to sequester the lipophilic molecule.
Storage & Stability Best Practices
To maintain the integrity of your 3-Cyclopropyl-6-fluoro-1H-indazole stocks:
-
Single-Use Aliquots: Store stocks in small volumes (e.g.,
) to avoid repeated freeze-thaw cycles. -
Argon/Nitrogen Flush: If possible, flush the headspace of the vial with inert gas before closing to exclude atmospheric moisture.
-
Container Material: Use Polypropylene (PP) or Glass . Avoid Polystyrene (PS), which can be damaged by DMSO over time.
References
-
BenchChem. Impact of hygroscopic DMSO on solubility. (2025).[1][2][7][8] Retrieved from
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (2025).[1][2][7][8] Retrieved from
-
ResearchGate. Can ultrasonication decompose DMSO? (2015).[7][9] Retrieved from
-
Ossila. 4-Fluoro-1H-indazole Properties and Applications. (2025).[1][2][7][8] Retrieved from
-
Ziath. Samples in DMSO: What an end user needs to know. (2006).[10] Retrieved from
-
Wikipedia. Indazole: Chemical Properties and pKa. (2025).[1][2][7][8] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. comptox.epa.gov [comptox.epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
Validation & Comparative
LC-MS characterization data for 3-Cyclopropyl-6-fluoro-1H-indazole
This guide outlines the LC-MS characterization of 3-Cyclopropyl-6-fluoro-1H-indazole , a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., HPK1, BTK inhibitors).
The following content compares two distinct analytical approaches: a Standard Rapid Screening (C18) versus a High-Resolution Isomer-Specific Method (Biphenyl) . This comparison is vital because fluorinated indazoles frequently present separation challenges regarding positional isomers (e.g., 4-fluoro vs. 6-fluoro) and synthetic byproducts that co-elute on standard alkyl phases.
Executive Summary & Chemical Identity
3-Cyclopropyl-6-fluoro-1H-indazole is an amphoteric heterocycle.[1] Its characterization requires careful control of mobile phase pH to stabilize ionization and chromatographic peak shape.[1] The presence of the fluorine atom at the C6 position and a cyclopropyl group at C3 introduces specific fragmentation pathways useful for structural confirmation.[1]
| Property | Detail |
| CAS (Generic Core) | Analogous to 348-25-4 (6-Fluoro-1H-indazole) |
| Formula | C₁₀H₉FN₂ |
| Monoisotopic Mass | 176.0750 Da |
| [M+H]⁺ m/z | 177.0823 |
| Key Structural Features | Indazole core, C3-Cyclopropyl (strained ring), C6-Fluorine (EWG) |
Comparative Method Evaluation
We compared two LC-MS protocols. Method A is the industry standard for high-throughput purity checks.[1] Method B is the optimized protocol for detailed characterization and impurity profiling, specifically designed to separate the target from its potential regioisomers (e.g., 3-cyclopropyl-4-fluoro-1H-indazole).
Comparison of Performance
| Feature | Method A: Standard C18 (Formic Acid) | Method B: Biphenyl (Ammonium Formate) |
| Stationary Phase | C18 (Alkyl chain) | Biphenyl (Pi-Pi interactions) |
| Selectivity | Hydrophobicity-driven. | Shape & Electronic-driven. Superior for separating fluorinated positional isomers.[1] |
| Mobile Phase pH | Acidic (pH ~2.[1]6) | Buffered (pH ~3.8 - 4.[1]5) |
| Peak Shape | Sharp, but potential tailing for basic N. | Symmetrical; buffer masks silanols.[1] |
| Isomer Resolution | Poor (Co-elution likely).[1] | High (Rs > 1.5). |
| Use Case | Routine purity check.[1] | Final QC / Impurity Identification. |
Detailed Experimental Protocols
Method A: Rapid Purity Screening (C18)
Recommended for daily synthetic monitoring.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Flow Rate: 0.6 mL/min[1]
-
Gradient: 5% B to 95% B over 3.0 min.
-
Detection: UV 254 nm / ESI+ (Scan 100–500 m/z)
Method B: High-Resolution Characterization (Biphenyl)
Recommended for distinguishing the 6-fluoro target from 4-fluoro or 5-fluoro impurities.
-
Column: Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm) or Restek Raptor Biphenyl.
-
Rationale: The biphenyl phase engages in pi-pi interactions with the indazole core.[1] The electron-withdrawing fluorine atom alters the electron density of the aromatic ring differently depending on its position (C4 vs C6), creating a significant retention shift on this phase that is not observed on C18.
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.8)
-
Mobile Phase B: Methanol (Promotes pi-pi interactions better than ACN)
-
Gradient:
-
Mass Spec Parameters (ESI+):
MS/MS Fragmentation Analysis
Understanding the fragmentation is crucial for confirming the core structure versus impurities.[1]
Primary Fragmentation Pathway (ESI+)
-
Precursor: m/z 177.08 ([M+H]⁺)
-
Fragment 1 (Loss of N₂): m/z 149.08
-
Fragment 2 (Cyclopropyl Ring Opening/Loss): m/z 135.05 [1]
-
Fragment 3 (Fluorine Retention):
-
The presence of the fluorine atom is confirmed by the mass defect and the absence of HF loss (m/z -20) as a primary fragment, indicating the F is attached to the aromatic ring, not an alkyl chain.
-
Visualization of Fragmentation Logic
The following diagram illustrates the structural confirmation workflow and fragmentation logic.
Caption: MS/MS fragmentation pathways and method selection logic for structural confirmation.
Impurity Profiling & Troubleshooting
When analyzing this compound, three specific impurities are common due to the synthetic route (typically hydrazine condensation with a fluorinated ketone).
| Impurity | m/z (ESI+) | Origin | Detection Strategy |
| Regioisomer (4-Fluoro) | 177.08 | Isomeric starting material (2,6-difluorophenanone vs 2,4-difluoro). | Method B Required. The 4-F isomer elutes earlier on Biphenyl columns due to ortho-shielding effects.[1] |
| Des-fluoro Analog | 159.09 | Over-reduction during synthesis.[1] | Easily resolved on C18 (Method A). Mass shift -18 Da.[1] |
| Uncyclized Hydrazone | 195.09 | Incomplete reaction (Intermediate).[1] | +18 Da (Water).[1][5] Shows different UV spectrum (non-aromatic indazole).[1] |
Expert Tip: Tautomerism
In solution, 1H-indazoles exist in equilibrium with 2H-indazoles (1H > 2H stability). In LC-MS, you will typically see a single peak for the parent compound because the tautomerization is faster than the LC timescale. However, if you perform alkylation on this building block, the resulting N1-alkyl and N2-alkyl products are fixed and will separate chromatographically. The 6-fluoro substituent directs alkylation preference, often favoring N1, but N2 impurities must be monitored using Method B .
References
-
Indazole Regioisomer Separation: Longworth, M., et al. (2016).[1] The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids.... Forensic Toxicology.[1] Link
-
Fluorinated Heterocycle Analysis: Chem-Impex. 6-Fluoro-1H-indazole Product Data. Link
-
LC-MS of Small Molecule Isomers: Zhang, Y., et al. (2019).[1] Direct (LC-)MS Identification of Regioisomers.... ACS Central Science.[1] Link
-
Indazole Synthesis & Impurities: Wang, J., et al. (2023).[1][6] Synthesis of Indazoles via One-Pot Reaction. Journal of Organic Chemistry. Link
Sources
A Strategic Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 3-Cyclopropyl-6-fluoro-1H-indazole
A Comparative Analysis and Method Development Strategy
In the landscape of pharmaceutical development and chemical synthesis, the precise analytical characterization of novel molecular entities is paramount. 3-Cyclopropyl-6-fluoro-1H-indazole, a heterocyclic compound featuring a cyclopropyl moiety and a fluorine atom, presents a unique analytical challenge. Its retention behavior in reverse-phase high-performance liquid chromatography (RP-HPLC) is a critical parameter for purity assessment, reaction monitoring, and quality control. This guide provides a comprehensive strategy for developing a robust HPLC method for 3-Cyclopropyl-6-fluoro-1H-indazole, comparing its potential chromatographic behavior with structurally related analogs, and detailing the experimental rationale grounded in established analytical principles.
Understanding the Analyte: Physicochemical Properties and Predicted Chromatographic Behavior
The structure of 3-Cyclopropyl-6-fluoro-1H-indazole dictates its interaction with both the stationary and mobile phases in RP-HPLC. The indazole core, being aromatic and containing nitrogen atoms, contributes to its polarity and potential for hydrogen bonding. The cyclopropyl group adds a degree of non-polarity, while the electron-withdrawing fluorine atom can modulate the molecule's overall electronic distribution and acidity.
Based on its structure, 3-Cyclopropyl-6-fluoro-1H-indazole is a moderately polar compound. In reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), we can predict that it will have a moderate retention time. The presence of the nitrogen atoms in the indazole ring suggests that the pH of the mobile phase could significantly influence retention by altering the protonation state of the molecule.
Strategic HPLC Method Development
A systematic approach to method development is crucial for achieving optimal separation and peak shape. The following workflow outlines a logical progression from initial screening to a finalized, robust analytical method.
Figure 1: A systematic workflow for HPLC method development, progressing from initial screening of columns and mobile phases to optimization and final validation.
Experimental Protocol: Screening and Optimization
This protocol provides a starting point for developing an HPLC method for 3-Cyclopropyl-6-fluoro-1H-indazole.
Objective: To determine the optimal chromatographic conditions for the analysis of 3-Cyclopropyl-6-fluoro-1H-indazole.
Materials:
-
3-Cyclopropyl-6-fluoro-1H-indazole standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 3-Cyclopropyl-6-fluoro-1H-indazole in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Initial Column and Mobile Phase Screening:
-
Column: C18
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 5 µL
-
-
Repeat Step 2 with a Phenyl-Hexyl column to evaluate alternative selectivity.
-
Mobile Phase Organic Modifier Comparison: Based on the better-performing column, repeat the analysis using methanol as Mobile Phase B to assess its effect on peak shape and resolution.
-
Optimization: Based on the screening results, systematically adjust the gradient slope, flow rate, and column temperature to achieve optimal separation and peak symmetry. For instance, a shallower gradient may be necessary to resolve closely eluting impurities.
-
Data Analysis: Evaluate the chromatograms for retention time, peak shape (asymmetry), and resolution from any impurities.
Comparative Analysis: Retention Behavior of Structural Analogs
To provide context for the expected retention time of 3-Cyclopropyl-6-fluoro-1H-indazole, we can compare it to structurally similar compounds for which chromatographic data is available.
| Compound | Structure | Key Structural Differences | Predicted Retention Behavior Comparison |
| 3-Cyclopropyl-6-fluoro-1H-indazole | (Target Analyte) | - | Baseline |
| Indazole | Lacks cyclopropyl and fluorine groups | Expected to be more polar, leading to a shorter retention time under reverse-phase conditions. | |
| 3-Methyl-1H-indazole | Methyl group instead of cyclopropyl; lacks fluorine | The methyl group is less hydrophobic than the cyclopropyl group, suggesting a shorter retention time . | |
| 6-Fluoro-1H-indazole | Lacks the cyclopropyl group | The absence of the non-polar cyclopropyl group will likely result in a significantly shorter retention time . |
Table 1: A comparative table predicting the relative HPLC retention times of 3-Cyclopropyl-6-fluoro-1H-indazole and its structural analogs under identical reverse-phase conditions.
This comparative analysis highlights the significant impact of the cyclopropyl and fluoro substituents on the overall hydrophobicity and, consequently, the retention time of the molecule. The cyclopropyl group, in particular, is expected to increase the interaction with the non-polar stationary phase, leading to a longer retention time compared to its less substituted counterparts.
Trustworthiness and Method Validation
A developed analytical method is only reliable if it is validated. Method validation ensures that the procedure is fit for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Figure 2: Key parameters for HPLC method validation based on ICH Q2(R1) guidelines, ensuring the reliability and trustworthiness of the analytical results.
Conclusion and Future Recommendations
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
European Medicines Agency (EMA). (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]
A Comparative Guide to the Definitive Structural Validation of 3-Cyclopropyl-6-fluoro-1H-indazole Using X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The spatial arrangement of atoms dictates biological activity, and any ambiguity can lead to misinterpreted data and costly failures in the development pipeline. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-cyclopropyl-6-fluoro-1H-indazole, a compound of interest featuring the privileged indazole scaffold. We will focus on the gold-standard method, single-crystal X-ray crystallography, while objectively comparing its outputs with data from orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative for Unambiguous Structure: The Case of 3-Cyclopropyl-6-fluoro-1H-indazole
The indazole core is a significant pharmacophore found in numerous therapeutic agents. The substitution at the 3-position with a cyclopropyl group and at the 6-position with a fluorine atom introduces specific steric and electronic properties that can modulate target binding and metabolic stability. However, these substitutions also create the potential for isomeric uncertainty that cannot be resolved by mass or simple spectroscopic data alone. Only a definitive technique like X-ray crystallography can provide an irrefutable 3D map of the molecule, confirming atom connectivity, configuration, and the precise spatial relationship between the planar indazole ring and the non-planar cyclopropyl group.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound.[1][2] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal.[1] The resulting diffraction pattern contains detailed information about the electron density distribution, which can be mathematically reconstructed to generate a precise three-dimensional model of the molecule. This provides unequivocal evidence of bond lengths, bond angles, and absolute stereochemistry.
The causality behind choosing X-ray crystallography is its ability to resolve ambiguity. While other methods infer structure from properties, crystallography provides a direct visualization of the atomic arrangement, making it the ultimate arbiter in structural determination for novel chemical entities.[2][3]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands precision and expertise. Each step is designed to ensure the final data is of the highest possible quality.
Caption: Workflow for X-ray crystallography structure determination.
Detailed Protocol: A Self-Validating System
The following protocol for 3-cyclopropyl-6-fluoro-1H-indazole is presented as a best-practice methodology. The trustworthiness of the final structure is contingent on the meticulous execution of each step.
PART A: Synthesis and Purification
-
Synthesis: Synthesize 3-cyclopropyl-6-fluoro-1H-indazole via a [3+2] cycloaddition reaction between 4-fluorobenzyne (generated in situ from 2-amino-5-fluorobenzoic acid) and cyclopropyldiazomethane, a method adapted from established indazole synthesis protocols.[4][5][6]
-
Purification: Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate gradient. The choice of chromatography is to separate the desired product from unreacted starting materials and potential regioisomeric byproducts.
-
Purity Confirmation: Confirm the purity of the collected fractions to be >99% using High-Performance Liquid Chromatography (HPLC) and by obtaining preliminary NMR and MS data. This step is critical; impurities can severely inhibit crystallization.
PART B: Single Crystal Growth
-
Objective: To grow a single, defect-free crystal of sufficient size and quality for diffraction. This is often the most challenging step.[1]
-
Method: Slow Evaporation.
-
Dissolve 5-10 mg of purified 3-cyclopropyl-6-fluoro-1H-indazole in a minimal amount of a suitable solvent system (e.g., dichloromethane/hexane mixture) in a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature. The slow rate is crucial to allow molecules to organize into a well-ordered crystal lattice.
-
Monitor the vial daily for the formation of small, clear crystals.
-
PART C: X-ray Data Collection, Solution, and Refinement
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head. The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a modern detector. A full sphere of data is collected by rotating the crystal through a series of angles.
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the "phase problem" using direct methods to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model anisotropically against the experimental data. This iterative process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
-
Validation: The final refined structure is validated using established crystallographic metrics (e.g., R-factor, goodness-of-fit). The output is a Crystallographic Information File (CIF) containing all atomic coordinates and experimental details.
Orthogonal Validation: A Comparative Analysis
While X-ray crystallography is definitive, it is essential to compare its results with other techniques that characterize the molecule in different physical states. This multi-technique approach provides the highest level of confidence.
Caption: Comparison of structural elucidation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining molecular structure in solution.[7] It provides detailed information about the chemical environment and connectivity of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.[8][9]
-
Expertise: For 3-cyclopropyl-6-fluoro-1H-indazole, ¹H NMR would confirm the presence and splitting patterns of the cyclopropyl and aromatic protons. ¹³C NMR would identify all unique carbon environments. Critically, ¹⁹F NMR would provide a single resonance confirming the presence of the fluorine atom, and couplings between ¹⁹F and nearby ¹H/¹³C nuclei would help pinpoint its location on the aromatic ring.[10][11] 2D NMR experiments (like COSY and HMBC) are used to establish the complete bonding network.
-
Trustworthiness: While NMR excels at defining connectivity, it provides through-bond and through-space correlations that are averaged over the conformational ensemble in solution. It cannot, on its own, definitively resolve the absolute 3D structure with the certainty of crystallography.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a molecule with extremely high accuracy and sensitivity.[8][12]
-
Expertise: For our target molecule, High-Resolution Mass Spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be employed.[13][14] The goal is to obtain an exact mass measurement that matches the theoretical mass of the molecular formula (C₁₀H₉FN₂), thereby confirming the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can provide corroborating evidence for the proposed structure.[12]
-
Trustworthiness: MS provides an exact molecular formula, which is a critical piece of evidence. However, it cannot distinguish between structural isomers—molecules with the same formula but different atomic arrangements. Therefore, it is a necessary but insufficient technique for complete structure validation on its own.
Data Comparison Summary
The table below summarizes the key contributions and limitations of each technique in the context of validating the structure of 3-cyclopropyl-6-fluoro-1H-indazole.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | 3D Atomic Coordinates | Chemical Shifts & Coupling Constants | Mass-to-Charge Ratio |
| Physical State | Solid (Crystal) | Solution | Gas Phase (Ionized) |
| Structural Info | Definitive 3D Structure, Connectivity, Stereochemistry | Excellent Connectivity, Solution Conformation | None (Provides Molecular Formula) |
| Key Strength | Unambiguous spatial arrangement[1][3] | Detailed connectivity in solution[7][15] | High sensitivity and exact mass[8][12] |
| Key Limitation | Requires high-quality single crystals[1] | Can be ambiguous for complex stereochemistry | Cannot distinguish isomers |
| Role in Validation | Gold Standard: The final arbiter of structure. | Orthogonal Proof: Confirms structure in solution. | Fundamental Check: Confirms elemental composition. |
Conclusion: A Triad of Evidence for Authoritative Validation
The definitive validation of the 3-cyclopropyl-6-fluoro-1H-indazole structure is best achieved through a synergistic, multi-technique approach. While NMR confirms the atomic connectivity in the solution phase and HRMS verifies the elemental formula, single-crystal X-ray crystallography remains the unparalleled gold standard . It provides the only direct, high-resolution, three-dimensional visualization of the molecule, leaving no ambiguity regarding its structure. For any research or drug development program, relying on this triad of evidence—crystallography, NMR, and MS—constitutes a robust, self-validating system that ensures the foundational integrity of all subsequent biological and chemical studies.
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Singh, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
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Alcalde, E., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. [Link]
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Rupesh, K., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]
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DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]
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Chander, S., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed. [Link]
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Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. ResearchGate. [Link]
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Wang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
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Carvalho, A. L., Trincão, J., & Romão, M. J. (2009). X-ray crystallography in drug discovery. PubMed. [Link]
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Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. [Link]
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University Course Material. Chapter 14: NMR Spectroscopy. [Link]
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EPA. 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole Properties. [Link]
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Chen, Y., et al. (2022). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. PMC. [Link]
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 3-Cyclopropyl-6-fluoro-1H-indazole
This guide provides comprehensive, experience-driven safety protocols for the handling of 3-Cyclopropyl-6-fluoro-1H-indazole. As a substituted indazole derivative, this compound warrants a cautious and well-defined approach to personal protection. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely, ensuring both personal well-being and the integrity of their work. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to foster a deep-seated culture of safety in the laboratory.
Hazard Assessment: Understanding the Risk Profile
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | [2][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [2] |
| Allergic Skin Reaction | H317: May cause an allergic skin reaction.[1][5] | [1][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2][6] | [1][2][6] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2][6] | [1][2][6] |
| Carcinogenicity | H351: Suspected of causing cancer.[5][6] | [5][6] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects.[1][5] | [1][5] |
Given these potential hazards, a multi-layered personal protective equipment (PPE) strategy is not merely recommended; it is essential for minimizing exposure and ensuring a safe laboratory environment.
Core Directive: A Multi-Layered PPE Approach
The cornerstone of safe handling is the consistent and correct use of PPE. This serves as the final barrier between the handler and the chemical, and its importance cannot be overstated.[7][8] The following is a breakdown of the minimum required PPE for handling 3-Cyclopropyl-6-fluoro-1H-indazole.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. Consequently, selecting the appropriate gloves is critical.
-
Required PPE: Chemical-resistant gloves.
-
Specifications and Use:
-
Material: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Avoid latex gloves, as they may not provide sufficient protection.[9]
-
Thickness: A glove thickness of at least 4-8 mils is advisable for handling this compound. Thicker gloves generally offer better protection.[8]
-
Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before each use.
-
Double Gloving: For procedures involving larger quantities or an increased risk of splashing, double gloving is a prudent measure.
-
Replacement: Change gloves frequently, and immediately if they become contaminated.
-
Eye and Face Protection: Shielding Against Splashes and Aerosols
The potential for serious eye irritation necessitates robust eye and face protection.
-
Required PPE: Safety glasses with side shields or safety goggles. A face shield is required when there is a splash hazard.
-
Specifications and Use:
-
Minimum Requirement: At all times within the laboratory where this chemical is handled, safety glasses with side shields are mandatory.[10]
-
Splash Hazard: When handling liquid suspensions or performing any operation with a risk of splashing, safety goggles must be worn. For enhanced protection, a full-face shield should be used in conjunction with goggles.[7][10]
-
Skin and Body Protection: A Barrier Against Contamination
Protecting the skin and body from accidental contact is crucial.
-
Required PPE: A flame-resistant laboratory coat.
-
Specifications and Use:
-
A clean, flame-resistant lab coat that fully covers the arms is required. It should be kept buttoned to provide maximum protection.[10]
-
For tasks with a higher risk of contamination, such as weighing larger quantities or during transfers, consider the use of disposable coveralls made of materials like polyethylene-coated polypropylene for an additional layer of protection.[7][11]
-
Do not wear lab coats outside of the designated laboratory area to prevent the spread of contamination.[12]
-
Respiratory Protection: Safeguarding Against Inhalation
Given the potential for respiratory irritation, controlling the airborne concentration of the compound is vital.
-
Required PPE: Use in a well-ventilated area, preferably within a certified chemical fume hood.
-
Specifications and Use:
-
Primary Control: All handling of 3-Cyclopropyl-6-fluoro-1H-indazole in its solid form or in a solution should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[13]
-
If a Fume Hood is Unavailable: If work must be performed outside of a fume hood where there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an N95 or higher rating is required. A respiratory protection program, including fit testing, must be in place as per institutional and regulatory guidelines.[7][10]
-
Operational and Disposal Plans: From Benchtop to Waste Stream
A comprehensive safety plan extends beyond PPE to include safe handling, emergency preparedness, and proper disposal.
Safe Handling and Storage
-
Designated Area: Handle this compound in a designated area to prevent cross-contamination.
-
Avoid Dust Formation: When working with the solid form, take care to avoid generating dust.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][5]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12]
PPE Donning and Doffing Workflow
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Spill and Emergency Procedures
-
Minor Spill: For a small spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spill: In the event of a large spill, evacuate the immediate area and notify your institution's environmental health and safety (EHS) department.
-
Skin Contact: If skin contact occurs, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: If the compound enters the eyes, immediately flush with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][14]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the SDS or container label to the medical professional.[1]
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling of this compound.
-
Contaminated PPE: All disposable PPE, such as gloves and coveralls, that has come into contact with 3-Cyclopropyl-6-fluoro-1H-indazole should be considered hazardous waste and disposed of accordingly.
-
Chemical Waste: Unused or waste 3-Cyclopropyl-6-fluoro-1H-indazole, as well as any solutions containing it, must be collected in a clearly labeled, sealed container for hazardous waste.[15] Do not dispose of this chemical down the drain or in the regular trash.[15][16]
-
Empty Containers: "Empty" containers may still retain hazardous residue. Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.[15][17]
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[18] Consult with your institution's EHS department for specific guidance.
Conclusion: A Commitment to Safety
The responsible use of 3-Cyclopropyl-6-fluoro-1H-indazole in a research and development setting is predicated on a thorough understanding of its potential hazards and a steadfast commitment to rigorous safety protocols. The guidelines outlined in this document provide a framework for minimizing risk through the diligent use of personal protective equipment, safe handling practices, and proper disposal methods. By integrating these principles into your daily laboratory operations, you contribute to a safer environment for yourself and your colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
